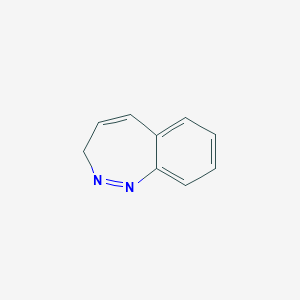
3H-1,2-Benzodiazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3H-1,2-Benzodiazepine is a heterocyclic compound that belongs to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties and are widely used in clinical practice for their sedative, anxiolytic, anticonvulsant, and muscle relaxant effects . The core structure of this compound consists of a benzene ring fused with a seven-membered diazepine ring containing two nitrogen atoms .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3H-1,2-Benzodiazepine can be achieved through various methods. One common approach involves the carbonylative Sonogashira reaction followed by aza-Michael addition cyclocondensation. This method uses iodobenzene and terminal alkynes as starting materials, with a Pd-catalyst and Cp2TiCl2/m-phthalic acid/ethanol as the catalytic system . Another method involves the one-pot synthesis of benzodiazepines from azepines and benzodiazepines, oxazepines, thiazepines, and dithiazepines .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow platforms for the synthesis of benzodiazepines has been reported, which allows for efficient and scalable production .
化学反応の分析
Types of Reactions: 3H-1,2-Benzodiazepine undergoes various chemical reactions, including:
Thermolysis: This reaction involves the thermal elimination of nitrogen, leading to the formation of diradical and carbene intermediates.
Photochemical Reactions: These reactions involve photoisomerization to form dihydroisoindoles.
Common Reagents and Conditions:
Thermolysis: Typically conducted in the gas phase or in solution, depending on the desired reaction pathway.
Photochemical Reactions: Conducted under irradiation with a high-pressure mercury lamp in the presence of sodium methoxide.
Major Products:
Thermolysis: Formation of diradical and carbene intermediates.
Photochemical Reactions: Formation of dihydroisoindoles.
科学的研究の応用
3H-1,2-Benzodiazepine has a wide range of applications in scientific research, including:
作用機序
3H-1,2-Benzodiazepine exerts its effects by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This results in the sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties of the compound . The binding of this compound to the GABA-A receptor increases the frequency of chloride channel opening, leading to hyperpolarization of the neuron and reduced excitability .
類似化合物との比較
1,4-Benzodiazepines: These compounds share a similar core structure but differ in the position and type of substituents attached to the benzene and diazepine rings.
5H-1,4-Benzodiazepines: These compounds are tautomers of 3H-1,2-Benzodiazepine and exhibit different chemical properties.
Uniqueness: this compound is unique due to its specific ring structure and the types of reactions it undergoes, such as thermolysis and photochemical reactions. Its ability to form diradical and carbene intermediates during thermolysis sets it apart from other benzodiazepines .
特性
CAS番号 |
55379-61-8 |
|---|---|
分子式 |
C9H8N2 |
分子量 |
144.17 g/mol |
IUPAC名 |
3H-1,2-benzodiazepine |
InChI |
InChI=1S/C9H8N2/c1-2-6-9-8(4-1)5-3-7-10-11-9/h1-6H,7H2 |
InChIキー |
GMSQLQURORXIQR-UHFFFAOYSA-N |
正規SMILES |
C1C=CC2=CC=CC=C2N=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Triphenyl[2-(2-phenylhydrazinylidene)propyl]phosphanium bromide](/img/structure/B14642530.png)
![6-Chloro-2-[(3-methoxypropyl)amino]-4-methylpyridine-3-carbonitrile](/img/structure/B14642534.png)
![Benzene, 1-[2-chloro-3-ethoxy-1,3-bis(1-methylethoxy)propyl]-4-nitro-](/img/structure/B14642538.png)
![2-[Methoxy(phenyl)phosphoryl]propanoic acid](/img/structure/B14642545.png)
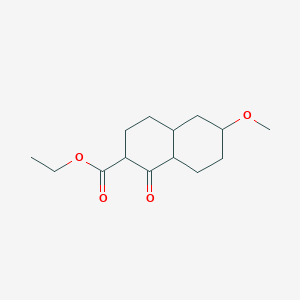
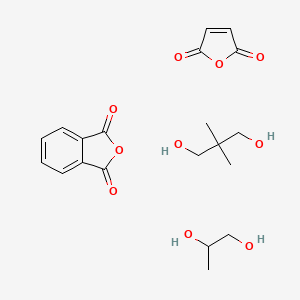
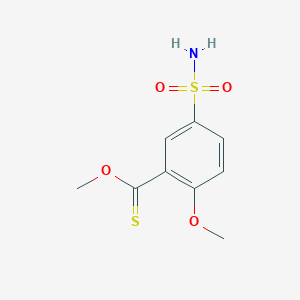
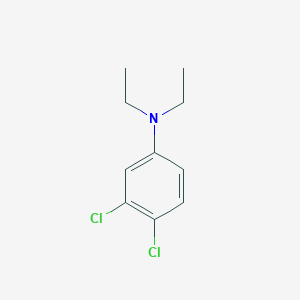
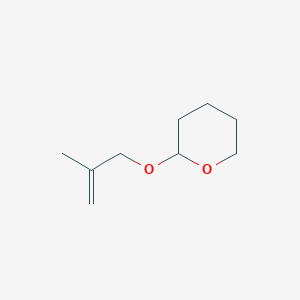
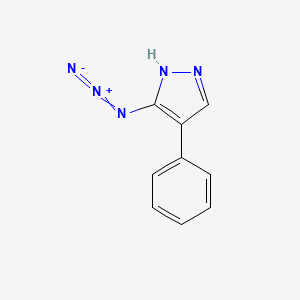
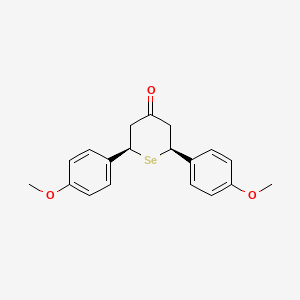
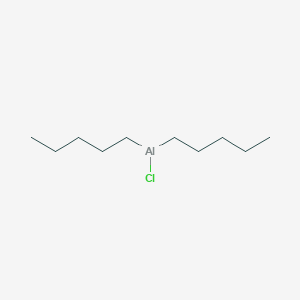
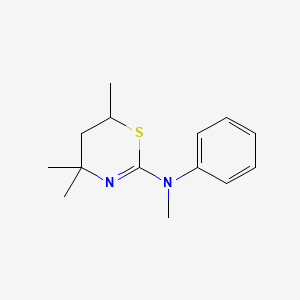
![1-Methoxy-3-[2-(4-methoxyphenyl)ethyl]benzene](/img/structure/B14642596.png)
